Iso-TC-1
Description
Iso-TC-1, identified as Isorhamnetin-3-O glycoside in the literature, is a flavonoid glycoside isolated from the roots of Zygophyllum fabago . Its structure comprises an isorhamnetin aglycone (a methylated derivative of quercetin) linked to a glycoside moiety at the C-3 position. The compound was characterized using UV spectroscopy and NMR (¹H and ¹³C), with spectral data aligning with published benchmarks for flavonoid glycosides . Key spectroscopic features include:
- UV λmax: 254 nm and 350 nm, typical of flavonol glycosides.
- ¹H-NMR: Aromatic proton signals at δ 6.19 (d, J=2.0 Hz, H-6) and δ 6.38 (d, J=2.0 Hz, H-8), alongside anomeric proton resonance at δ 5.12 (d, J=7.5 Hz, H-1'') for the glycoside .
- ¹³C-NMR: Distinctive glycosylation shifts, including a β-glucose linkage confirmed by C-1'' at δ 104.2 .
Properties
IUPAC Name |
[(1S,2R,4S,7R,9S,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O10/c1-12-7-16-23(10-30-13(2)25,8-15(12)33-17(27)9-21(4,5)29)22(6)19(28)18(32-14(3)26)20(34-16)24(22)11-31-24/h7,15-16,18-20,28-29H,8-11H2,1-6H3/t15-,16+,18+,19+,20-,22+,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHUQNSVOKPYSD-AYSIDWIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)(C)O)([C@]3([C@@H]([C@H]([C@@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100762-36-5 | |
| Record name | Iso TC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100762365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso-TC-1 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve the use of catalysts to speed up the reactions and reduce energy consumption. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Iso-TC-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
Iso-TC-1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes to enhance product performance.
Mechanism of Action
The mechanism of action of Iso-TC-1 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Iso-TC-1 with Analogues
Key Observations :
- Glycosylation Effects: this compound’s glycosylation at C-3 induces a downfield shift in the anomeric carbon (C-1'') compared to non-glycosylated isorhamnetin, consistent with other flavonoid glycosides .
- Aglycone Influence : Methylation at the 3'-OH position (isorhamnetin vs. quercetin) slightly reduces UV absorption intensity due to decreased conjugation .
Pharmacological and Functional Comparison
Key Observations :
- Antioxidant Potency : this compound exhibits moderate activity compared to quercetin derivatives, likely due to methylation reducing hydroxyl group availability for radical scavenging .
- Solubility Limitations : Lower aqueous solubility of this compound compared to quercetin glycosides suggests formulation challenges for bioavailability .
Database and Classification Profiles
Table 3: Database Entries and Classification of this compound vs. Analogues
Key Observations :
- Regulatory Gaps : this compound lacks ATC classification and Merck Index inclusion, reflecting its nascent stage in pharmacological research compared to established analogues .
- Research Focus : KLSD database highlights its predominant association with antioxidant assays, whereas quercetin derivatives have broader therapeutic linkages .
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